N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Beschreibung
This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via an acetamide group to a sulfanyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one core. The pyrido-triazinone ring system is substituted with a methyl group at position 7, contributing to steric and electronic modulation. The sulfanyl bridge (-S-) connects the acetamide to the heterocyclic core, a structural motif common in bioactive molecules targeting enzymes or receptors .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10-2-5-14-19-16(20-17(23)21(14)7-10)26-8-15(22)18-11-3-4-12-13(6-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHENNKEKZEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a chemical compound with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety and a pyrido-triazinyl sulfanyl group, which may contribute to its biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is C18H16N4O4S, with a molecular weight of 384.41 g/mol. The compound is characterized by its purity level of approximately 95% and is primarily utilized in research settings .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets and pathways within biological systems. Such interactions may involve binding to enzymes or receptors that modulate cellular activities, potentially leading to various therapeutic effects .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, related benzodioxole derivatives have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 31.25–62.5 µg/mL against standard bacterial strains .
Anticancer Potential
Research into the anticancer potential of related compounds suggests that they may inhibit tumor cell proliferation through multiple mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth .
Study 1: Antibacterial Efficacy
A study investigating the antibacterial efficacy of a structurally similar compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 40 µg/mL against these pathogens, indicating potential for development as an antibacterial agent .
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays performed on cancer cell lines revealed that compounds with similar moieties induced cell death in a dose-dependent manner. The results suggested that these compounds could be further explored for their potential as chemotherapeutic agents .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Key Insights and Trends
Core Heterocycle Impact: Pyrido-triazinones (target) vs. triazoles/benzimidazoles (analogs) exhibit distinct electronic profiles, affecting target selectivity (e.g., kinase vs. cyclooxygenase inhibition).
Sulfanyl vs. Sulfinyl/Sulfonyl :
- Sulfanyl’s reducibility may confer antioxidant properties, whereas sulfonyl groups enhance metabolic stability .
Substituent Effects :
- Benzodioxole’s electron-rich oxygen atoms improve membrane permeability compared to benzyloxy () or furan () groups.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
